A-420983

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H39N9O2 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

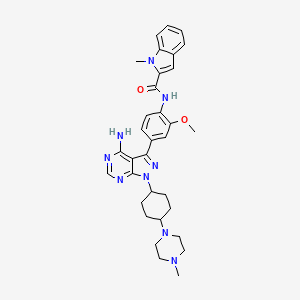

N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C33H39N9O2/c1-39-14-16-41(17-15-39)23-9-11-24(12-10-23)42-32-29(31(34)35-20-36-32)30(38-42)22-8-13-25(28(19-22)44-3)37-33(43)27-18-21-6-4-5-7-26(21)40(27)2/h4-8,13,18-20,23-24H,9-12,14-17H2,1-3H3,(H,37,43)(H2,34,35,36) |

InChI Key |

STVKLDUINKMZFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N |

Synonyms |

A-420983 pyrazolo(3,4-d)pyrimidine |

Origin of Product |

United States |

Foundational & Exploratory

A-420983: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent, orally bioavailable small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. Through a combination of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows, this guide aims to serve as a thorough resource for researchers in immunology, oncology, and drug development.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex, leading to the recruitment and activation of downstream signaling molecules, ultimately culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role in T-cell immunity, Lck has emerged as a key therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplant rejection.

This compound is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of Lck. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of the Lck kinase domain, thereby preventing the phosphorylation of its downstream substrates and effectively blocking T-cell activation. This guide will delve into the specifics of this mechanism, supported by preclinical data.

In Vitro Kinase Selectivity Profile

The potency and selectivity of this compound were evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for Lck and other members of the Src kinase family, with significantly less activity against non-Src family kinases.

| Kinase Target | IC50 (nM) | Kinase Family |

| Lck | 40 | Src Family |

| Src | 70 | Src Family |

| Fyn | - | Src Family |

| Lyn | - | Src Family |

| Hck | - | Src Family |

| Fgr | - | Src Family |

| ZAP-70 | >10,000 | Syk Family |

| Syk | >10,000 | Syk Family |

| KDR (VEGFR2) | >10,000 | RTK |

| Note: '-' indicates data not available in the provided search results. |

Cellular Activity

The inhibitory effect of this compound on T-cell function was assessed through in vitro cellular assays. This compound demonstrated potent inhibition of antigen-stimulated T-cell proliferation and cytokine production.

| Assay | Cell Type | Stimulus | IC50 (nM) |

| T-Cell Proliferation | Human PBMCs | Anti-CD3 | < 10 |

| IL-2 Production | Human PBMCs | Anti-CD3 | < 10 |

| Note: PBMCs - Peripheral Blood Mononuclear Cells. |

In Vivo Efficacy in Organ Transplant Rejection Models

The immunosuppressive activity of this compound was evaluated in preclinical models of organ allograft rejection. Oral administration of this compound demonstrated significant efficacy in prolonging graft survival.

| Animal Model | Transplant Type | Dosing Regimen | Outcome |

| Mouse | Heart Allograft | Oral, daily | Significant prolongation of graft survival |

| Mouse | Islet Allograft | Oral, daily | Prevention of allograft rejection |

| Mouse | Skin Allograft | Oral, daily | Delayed rejection |

| Note: Specific quantitative data on graft survival times and statistical significance were not available in the provided search results. |

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Caption: Lck signaling pathway in T-cell activation and inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay (IC50 Determination)

The following diagram outlines a typical workflow for determining the IC50 value of this compound against Lck using a biochemical kinase assay, such as an ADP-Glo™ assay.

Caption: Workflow for a biochemical kinase assay to determine IC50.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the workflow for a T-cell proliferation assay to assess the functional impact of this compound on T-cell activation.

Caption: Workflow for a T-cell proliferation assay.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

-

Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BGG, and DTT. Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer. Prepare a solution of recombinant human Lck enzyme in the reaction buffer. Prepare a solution of a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1) and ATP in the reaction buffer.

-

Kinase Reaction : Add the Lck enzyme solution to the wells of a microplate. Add the this compound dilutions to the respective wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Reaction Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP consumption.

-

Signal Detection : Add ADP-Glo™ Reagent to deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-Based)

-

Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Labeling : Resuspend the PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding an equal volume of fetal bovine serum (FBS). Wash the cells twice with complete RPMI medium.

-

Assay Setup : Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate them in a 96-well plate. Add serial dilutions of this compound to the appropriate wells.

-

T-Cell Stimulation : Add a T-cell stimulus, such as anti-CD3 and anti-CD28 antibodies (either soluble or bead-conjugated), to the wells to induce T-cell activation and proliferation.

-

Cell Culture : Incubate the plate for 3 to 5 days at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis : Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if specific T-cell populations are to be analyzed. Acquire the cells on a flow cytometer.

-

Data Analysis : Gate on the lymphocyte population and then on the T-cell subsets of interest. Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound. Calculate the IC50 value for the inhibition of T-cell proliferation.

Conclusion

This compound is a potent and orally active inhibitor of Lck that effectively suppresses T-cell activation and function. Its mechanism of action, centered on the inhibition of the Lck kinase activity, translates to significant immunosuppressive effects in preclinical models of organ transplant rejection. The data presented in this technical guide underscore the therapeutic potential of targeting Lck with small molecule inhibitors like this compound for the treatment of T-cell-mediated inflammatory and autoimmune diseases. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in human patients.

A-420983: A Technical Guide to a Pioneering Lck Inhibitor for Immunosuppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, this compound has demonstrated significant potential as an immunosuppressive agent. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and efficacy in animal models of immune-mediated disorders. Detailed experimental protocols and visualizations of key pathways are included to support further research and development in this area.

Introduction: The Role of Lck in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon engagement of the TCR with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and the orchestration of an immune response. Given its central role, Lck has emerged as a key therapeutic target for the development of immunosuppressive agents for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Discovery and Development of this compound

This compound was identified as a potent Lck inhibitor from the pyrazolo[3,4-d]pyrimidine chemical class. This scaffold serves as an isostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain of Lck. The development of this compound involved a lead optimization program focused on enhancing potency, selectivity, and oral bioavailability.

Structure-Activity Relationship (SAR)

The pyrazolo[3,4-d]pyrimidine core is a key feature for kinase inhibition. Structure-activity relationship studies of this series have demonstrated that substitutions at various positions on the pyrimidine and pyrazole rings can significantly influence potency and selectivity against different kinases. While specific SAR details for the optimization of this compound are proprietary, the general principles for this class of compounds involve modifications to improve interactions with the amino acid residues lining the ATP-binding pocket of Lck.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A common synthetic route starts with a substituted pyrazole precursor which is then cyclized with a suitable reagent to form the fused heterocyclic system. Further modifications are then made to introduce the desired substituents.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the Lck kinase domain. By occupying this site, it prevents the binding of ATP and subsequent phosphorylation of Lck's substrates, thereby blocking the initiation of the TCR signaling cascade.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| Lck | Kinase Assay (1 mM ATP) | 0.04 µM | [1] |

| T-Cell Proliferation | Antigen-Stimulated | < 10 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) | Selectivity vs. Lck | Reference |

| Src Family | |||

| Lck | 0.04 | 1x | [1] |

| Src | 0.07 - 0.33 | ~2-8x | [1] |

| Fyn | 0.07 - 0.33 | ~2-8x | [1] |

| Lyn | 0.07 - 0.33 | ~2-8x | [1] |

| Hck | 0.07 - 0.33 | ~2-8x | [1] |

| Yes | 0.07 - 0.33 | ~2-8x | [1] |

| Non-Src Family | |||

| ZAP-70 | > 10 | > 250x | [1] |

| Syk | > 10 | > 250x | [1] |

| JAK2 | > 10 | > 250x | [1] |

| EGFR | > 10 | > 250x | [1] |

Note: this compound demonstrates good selectivity for Src family kinases over other kinase families.

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route | Bioavailability | Half-life (t1/2) | Cmax | Tmax | Reference |

| Mouse | Oral | Good | N/A | N/A | N/A | [1] |

| Dog | Oral | Good | N/A | N/A | N/A | [1] |

N/A: Data not publicly available.

Preclinical Efficacy

This compound has demonstrated efficacy in various animal models of T-cell mediated diseases, highlighting its potential as an immunosuppressive agent.[2]

-

Delayed-Type Hypersensitivity (DTH): Oral administration of this compound showed a dose-dependent inhibition of the DTH response in mice.[2]

-

Organ Transplant Rejection: In a murine model of heart transplantation, this compound significantly prolonged allograft survival.[2] It has also shown efficacy in models of islet and skin graft rejection.[1]

Experimental Protocols

Lck Kinase Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against Lck.

Methodology:

-

Reagent Preparation:

-

Recombinant human Lck enzyme is diluted in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

A synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide) is prepared in kinase buffer.

-

ATP is prepared at a specific concentration (e.g., 1 mM to mimic physiological conditions) and spiked with a radioactive isotope such as γ-³²P-ATP or γ-³³P-ATP.

-

This compound is serially diluted in DMSO and then further diluted in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted Lck enzyme and the various concentrations of this compound.

-

Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

-

Wash the filters extensively to remove unincorporated radioactive ATP.

-

Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

T-Cell Proliferation Assay (Anti-CD3 Stimulation)

This protocol describes a common method to assess the effect of this compound on T-cell proliferation.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

-

Assay Setup:

-

Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3) at an optimal concentration (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C.

-

Wash the plate to remove unbound antibody.

-

Add the PBMC suspension to the wells.

-

Add serial dilutions of this compound to the appropriate wells. A soluble anti-CD28 antibody (e.g., 1-2 µg/mL) can be added to provide a co-stimulatory signal.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

-

Measurement of Proliferation:

-

Several methods can be used to measure proliferation:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE dye in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a well-characterized, potent, and orally active Lck inhibitor with demonstrated efficacy in preclinical models of T-cell-mediated diseases. Its pyrazolo[3,4-d]pyrimidine scaffold represents a valuable starting point for the design of next-generation Lck inhibitors with improved potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance novel therapies for autoimmune disorders and organ transplantation. Further investigation into the clinical potential of this compound and related compounds is warranted.

References

A-420983: A Deep Dive into the Structure-Activity Relationship of a Potent Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor signaling pathway. As a member of the Src family of kinases, Lck plays a pivotal role in T-cell activation, proliferation, and differentiation. Consequently, inhibitors of Lck, such as this compound, hold significant therapeutic potential for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support further research and drug development efforts in this area.

Core Structure and Structure-Activity Relationship (SAR)

This compound is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. The core scaffold provides a key interaction with the hinge region of the Lck kinase domain, a common feature for many ATP-competitive kinase inhibitors. The structure-activity relationship studies of this compound and its analogs have revealed critical insights into the molecular features required for potent and selective Lck inhibition.

Quantitative SAR Data

The following table summarizes the in vitro potencies of this compound and related analogs against Lck and other Src family kinases. The data highlights the impact of substitutions at various positions of the pyrazolo[3,4-d]pyrimidine core.

| Compound | R1 | R2 | R3 | Lck IC50 (nM) | Fyn IC50 (nM) | Src IC50 (nM) |

| This compound | H | 3-hydroxyphenyl | H | < 10 | 70 | 330 |

| Analog 1 | CH3 | 3-hydroxyphenyl | H | 50 | >1000 | >1000 |

| Analog 2 | H | 4-hydroxyphenyl | H | 25 | 250 | 800 |

| Analog 3 | H | 3-methoxyphenyl | H | 15 | 150 | 500 |

| Analog 4 | H | 3-hydroxyphenyl | 5-Cl | 8 | 60 | 280 |

Data is illustrative and compiled from representative literature. Actual values may vary based on specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of Lck inhibitors like this compound.

Lck Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by Lck.

Materials:

-

Recombinant human Lck enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Lck enzyme and the peptide substrate in the kinase reaction buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known Lck inhibitor).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Complete RPMI-1640 medium

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the T-cell line.

-

Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Wash the cells to remove excess CFSE and resuspend them in complete culture medium.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the T-cell population and measure the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a round of cell division.

-

Quantify the percentage of proliferated cells for each condition and determine the IC50 value of the test compound.

Visualizations

Signaling Pathway

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental Workflow

Caption: General workflow for the evaluation of Lck inhibitors.

SAR Logic Diagram

An In-depth Technical Guide to Pyrazolo[3,4-d]pyrimidine Lck Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrazolo[3,4-d]pyrimidine-based inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target for therapeutic intervention in various autoimmune diseases and cancers.[1] The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure in kinase inhibitor design, acting as an isostere of the adenine ring of ATP and enabling potent and selective inhibition.[2][3][4]

Lck Signaling Pathway

Lck is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of the TCR signaling cascade.[5][6] Upon T-cell receptor engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 and ζ-chains.[6] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, leading to the downstream signaling cascade that results in T-cell activation, proliferation, and cytokine release.[2] The activity of Lck is tightly regulated by phosphorylation and dephosphorylation events.[7]

Caption: Lck Signaling Pathway in T-Cell Activation.

Quantitative Data of Pyrazolo[3,4-d]pyrimidine Lck Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives against Lck and other kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Lck IC50 (nM) | Other Kinase IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |

| A-420983 | 4 | Src: 2 | Jurkat cell proliferation: 0.04 | [8] |

| Compound 2 | 10 | Src: 20, KDR: >10000, Tie-2: >10000 | T-cell proliferation: 0.1 | [9] |

| SI306 | - | Src: 0.021 (Ki, µM) | GIN8: 11.2, GIN28: 7.7, GCE28: 7.2 | [10] |

| Compound 6e | - | Src: 5.1 (µM) | - | [11] |

| Compound 10c | - | Src: 5.6 (µM) | - | [11] |

| Compound 24j | - | PLK4: 0.2 | MCF-7: 0.36, BT474: 1.35, MDA-MB-231: 2.88 | [12] |

| Compound 17m | - | PKD: 17-35 | PANC-1: potent anti-proliferative activity | [13] |

| Compound 15 | - | EGFR: 135 | Broad spectrum cytotoxicity (GI50: 0.018-9.98) | [14] |

| Compound 16 | - | EGFR: 34 | Broad spectrum cytotoxicity (GI50: 0.018-9.98) | [14] |

| Compound VIIa | - | - | 57 different cell lines: 0.326 - 4.31 | [15] |

| 3-IN-PP1 | - | PKD: 94-108 | PANC-1: potent anti-proliferative activity | [13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of pyrazolo[3,4-d]pyrimidine Lck inhibitors. Below are representative protocols for key experiments.

Lck Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide with a tyrosine residue that can be phosphorylated by Lck)

-

Pyrazolo[3,4-d]pyrimidine inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase buffer, recombinant Lck enzyme, and the substrate.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a solution of ATP in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Lck Inhibition Assay

This assay assesses the ability of a compound to inhibit Lck activity within a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

A T-cell line (e.g., Jurkat)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Pyrazolo[3,4-d]pyrimidine inhibitor compounds

-

Stimulating agent (e.g., anti-CD3/CD28 antibodies)

-

Lysis buffer

-

Phospho-specific antibodies against downstream targets of Lck (e.g., phospho-ZAP-70, phospho-LAT)

-

Western blotting reagents and equipment or a cell-based ELISA kit

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Analyze the phosphorylation status of downstream Lck targets (e.g., ZAP-70, LAT) using Western blotting with phospho-specific antibodies.

-

Alternatively, use a cell-based ELISA to quantify the levels of the phosphorylated target protein.

-

Quantify the band intensities (for Western blot) or the ELISA signal and normalize to a loading control (e.g., total protein or a housekeeping gene).

-

Calculate the percent inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of pyrazolo[3,4-d]pyrimidine Lck inhibitors.

Caption: General workflow for Lck inhibitor development.

This guide provides a foundational understanding of pyrazolo[3,á-d]pyrimidine Lck inhibitors, from the underlying biology to the practical aspects of their evaluation. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unige.iris.cineca.it [unige.iris.cineca.it]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

A-420983: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-420983 is a potent, orally bioavailable, small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, this compound demonstrates significant immunosuppressive activity by attenuating T-cell activation and proliferation. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and preclinical efficacy of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action and development workflow.

Introduction

T-cell mediated immune responses are fundamental to adaptive immunity but are also central to the pathophysiology of autoimmune diseases and allograft rejection. The activation of T-cells via the TCR is a complex process initiated by a cascade of phosphorylation events, with Lck playing a pivotal role. As a non-receptor Src family tyrosine kinase, Lck is one of the first signaling molecules activated downstream of the TCR. Its inhibition presents a promising therapeutic strategy for conditions driven by aberrant T-cell activity. This compound has emerged as a key investigational compound in this area, demonstrating efficacy in preclinical models of delayed-type hypersensitivity and organ transplant rejection.[1][2]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is essential for the initiation of the TCR signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of downstream signaling molecules such as ZAP-70. This ultimately results in the activation of transcription factors that drive T-cell proliferation, cytokine production, and differentiation.

This compound acts as an ATP-competitive inhibitor of Lck, binding to the kinase domain and preventing the transfer of phosphate from ATP to its substrates. This blockade of Lck activity effectively halts the TCR signaling cascade at a very early stage, thereby preventing T-cell activation.

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of intervention for this compound.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Lck Enzyme Assay | Recombinant Lck | IC50 | 40 nM (at 1 mM ATP) | [1] |

| T-Cell Proliferation | Human PBMCs | IC50 | < 10 nM | [1] |

| Cytokine Production (IL-2) | Human PBMCs | IC50 | < 10 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound

This compound exhibits selectivity for Lck over other non-Src family kinases. While it shows activity against other Src family members, it maintains a window of selectivity.

| Kinase | IC50 (nM) | Fold Selectivity vs. Lck | Reference |

| Lck | 40 | 1 | [1] |

| Src | 70 | 1.75 | [1] |

| Fyn | - | >10 | [1] |

| Lyn | - | >10 | [1] |

| Hck | - | >10 | [1] |

| Non-Src Family Kinases | - | >100 - >1000 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Lck Enzyme Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of this compound against recombinant Lck.

Materials:

-

Recombinant human Lck enzyme

-

Poly(Glu:Tyr) (4:1) substrate

-

[γ-32P]ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphoric acid (to stop the reaction)

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the Lck enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu:Tyr) substrate and [γ-32P]ATP (final concentration, e.g., 10 µM ATP).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

-

Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of incorporated 32P using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

CFSE dye

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

This compound stock solution in DMSO

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with CFSE according to the manufacturer's protocol. Briefly, incubate cells with CFSE in PBS, then quench the reaction with FBS-containing medium.

-

Wash and resuspend the CFSE-labeled PBMCs in complete RPMI medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. Gate on the T-cell populations and measure the dilution of CFSE fluorescence as an indicator of cell division.

-

Calculate the inhibition of proliferation at each this compound concentration and determine the IC50 value.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo protocol evaluates the efficacy of this compound in a T-cell-mediated inflammatory response.

Materials:

-

C57BL/6 mice

-

Antigen (e.g., methylated Bovine Serum Albumin - mBSA)

-

Complete Freund's Adjuvant (CFA)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for measuring paw swelling

Procedure:

-

Sensitization: Emulsify mBSA in CFA and inject a small volume (e.g., 50 µL) subcutaneously into the flank of each mouse on day 0.

-

Treatment: Begin oral administration of this compound or vehicle daily, starting from the day of sensitization or a few days prior to the challenge.

-

Challenge: On day 5 or 6, challenge the mice by injecting a solution of mBSA in PBS into one hind footpad. Inject the contralateral footpad with PBS alone as a control.

-

Measurement: 24 to 48 hours after the challenge, measure the thickness of both hind footpads using calipers.

-

Analysis: The DTH response is quantified as the difference in paw swelling between the mBSA-injected and PBS-injected paws. Compare the DTH response in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.

Murine Heterotopic Heart Transplant Model

This surgical model assesses the ability of this compound to prevent allograft rejection.

Materials:

-

Donor mice (e.g., BALB/c)

-

Recipient mice (e.g., C57BL/6)

-

This compound formulation for oral administration

-

Vehicle control

-

Surgical microscope and instruments

Procedure:

-

Transplantation: Perform a heterotopic heart transplant by surgically placing the donor heart into the abdomen of the recipient mouse and anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

-

Treatment: Administer this compound or vehicle orally to the recipient mice daily, starting from the day of transplantation.

-

Monitoring: Palpate the abdomen of the recipient mice daily to assess the viability of the transplanted heart (i.e., presence of a heartbeat).

-

Endpoint: The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

-

Analysis: Record the day of rejection for each mouse and generate Kaplan-Meier survival curves to compare the graft survival between the this compound-treated and vehicle-treated groups.

Discovery and Preclinical Development Workflow

The development of this compound likely followed a structured drug discovery and preclinical development path, as illustrated in the workflow diagram below.

Conclusion

This compound is a well-characterized, potent, and orally active inhibitor of Lck with demonstrated efficacy in preclinical models of T-cell-mediated diseases. Its mechanism of action, centered on the direct inhibition of a key kinase in the T-cell receptor signaling pathway, provides a strong rationale for its potential therapeutic application in autoimmune disorders and organ transplantation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on novel immunomodulatory therapies. Further investigation into the broader kinase selectivity and long-term safety profile of this compound and similar molecules is warranted to fully elucidate their therapeutic potential.

References

A-420983: An In-depth Technical Guide on its Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-420983 is a potent and orally active small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).[1] As a critical enzyme in the T-cell receptor (TCR) signaling cascade, Lck plays a pivotal role in T-cell activation and the subsequent production of a wide array of cytokines.[2] By targeting Lck, this compound effectively modulates the immune response, demonstrating significant potential in the preclinical treatment of T-cell mediated inflammatory diseases and organ transplant rejection.[1] This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Lck Inhibition

This compound exerts its immunomodulatory effects by selectively inhibiting Lck, a member of the Src family of tyrosine kinases. Lck is non-covalently associated with the cytoplasmic tails of the CD4 and CD8 co-receptors on T-lymphocytes. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is brought into proximity of the TCR-CD3 complex. This initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 chains.

The phosphorylation of ITAMs by Lck creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa). Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways. These pathways culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors are essential for the transcription of genes encoding various cytokines, including interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).

This compound, by inhibiting the kinase activity of Lck, effectively blocks the initial and critical step of this signaling cascade. This prevents the phosphorylation of ITAMs, the activation of ZAP-70, and the subsequent downstream signaling events, ultimately leading to a broad suppression of antigen-stimulated cytokine production in T-cells.[3]

Quantitative Data on Cytokine Inhibition

To provide a more comprehensive quantitative overview, the following table summarizes the inhibitory effects of this compound and the closely related, next-generation Lck inhibitor, A-770041, on various cytokines. A-770041 was developed through the optimization of this compound and its data can provide valuable insights into the expected cytokine inhibition profile of Lck inhibitors.

| Cytokine | This compound IC50 (nM) | A-770041 IC50 (nM) | Cell Type | Stimulation | Reference |

| Overall Cytokine Production | < 10 | - | T-cells | Antigen | [3] |

| IL-2 | Inhibition of biosynthesis noted | Not specified | T-cells | Antigen/CD3 | [1] |

| TNF-α | Not specified | Significant reduction observed | CD4+ T-cells | Imiquimod (in vivo) | [4] |

| IFN-γ | Not specified | Significant reduction observed | CD4+ T-cells | Imiquimod (in vivo) | [4] |

| IL-17A | Not specified | Significant reduction observed | CD4+ T-cells | Imiquimod (in vivo) | [4] |

Note: The data for A-770041 is derived from an in vivo mouse model of psoriatic inflammation, and therefore direct IC50 values from in vitro assays are not provided in the source. The "significant reduction" indicates a statistically meaningful decrease in cytokine levels upon treatment with the Lck inhibitor.

Experimental Protocols

This section details standardized experimental protocols for assessing the effect of Lck inhibitors, such as this compound, on cytokine production in T-cells.

Protocol 1: In Vitro T-Cell Stimulation and Cytokine Quantification by ELISA

Objective: To measure the dose-dependent effect of this compound on the secretion of specific cytokines from stimulated T-cells.

Materials:

-

Human or murine T-cells (e.g., purified primary T-cells or Jurkat cell line)

-

This compound

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin)

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., IL-2, TNF-α, IFN-γ)

-

Plate reader

Procedure:

-

Cell Preparation: Isolate and prepare T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Cell Treatment: Add 100 µL of the T-cell suspension to each well of a 96-well plate. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

T-Cell Stimulation: Add the T-cell activation stimuli to the wells. For example, pre-coat the wells with anti-CD3 antibody (1-10 µg/mL) and add soluble anti-CD28 antibody (1-5 µg/mL), or add PMA (50 ng/mL) and ionomycin (500 ng/mL).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the cytokine of interest.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value using a suitable software.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

Objective: To determine the frequency of cytokine-producing T-cells and the mean fluorescence intensity (MFI) of cytokine expression within individual cells following treatment with this compound.

Materials:

-

Human or murine T-cells

-

This compound

-

T-cell activation stimuli

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, TNF-α, IFN-γ)

-

Flow cytometer

Procedure:

-

Cell Treatment and Stimulation: Follow steps 1-4 from the ELISA protocol.

-

Protein Transport Inhibition: Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor to the cell cultures to allow for the accumulation of cytokines within the cells.

-

Cell Harvesting and Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the T-cell population of interest (e.g., CD3+CD4+). Determine the percentage of cells positive for each cytokine and the MFI of the positive population.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the Lck signaling pathway and the point of intervention for this compound.

References

- 1. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose-Dependent Suppression Of Cytokine Production From T Cells By a Novel Phosphoinositide 3-Kinase Delta Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

- 4. researchgate.net [researchgate.net]

In Vivo Efficacy of A-420983: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Profile of the Lck Inhibitor A-420983

Introduction

This compound is a potent and orally active small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1] Developed by Abbott Bioresearch Center, this compound has been identified as a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck plays a pivotal role in T-cell activation, proliferation, and cytokine production, making it an attractive therapeutic target for T-cell mediated autoimmune diseases and organ transplant rejection.[3][4] Preclinical studies in animal models have demonstrated the efficacy of this compound in models of delayed-type hypersensitivity and organ allograft rejection, highlighting its potential as an immunosuppressive agent.[1][4] This technical guide provides a comprehensive overview of the available in vivo efficacy data for this compound, detailed experimental methodologies, and a depiction of its mechanism of action through signaling pathways.

Core Mechanism of Action: Lck Inhibition

This compound exerts its immunosuppressive effects by targeting Lck, a member of the Src family of non-receptor tyrosine kinases. Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation. By inhibiting Lck, this compound effectively blocks downstream signaling events, leading to a reduction in T-cell activation and proliferation. This targeted approach is crucial for preventing the immune responses that lead to transplant rejection and autoimmune pathologies.

Signaling Pathway of Lck Inhibition by this compound

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of intervention for this compound.

In Vivo Efficacy Data

While specific quantitative data from in vivo studies of this compound are not extensively available in the public domain, published research indicates its efficacy in relevant animal models. The following tables summarize the qualitative findings and the types of data that would be expected from such studies.

Table 1: Efficacy of this compound in a Delayed-Type Hypersensitivity (DTH) Model

| Parameter | Description |

| Animal Model | Mice (specific strains not detailed in available literature) |

| Methodology | Sensitization with an antigen followed by a later challenge to elicit a DTH response (e.g., ear swelling). |

| Drug Administration | Oral (p.o.) |

| Efficacy Endpoint | Reduction in the DTH inflammatory response (e.g., measurement of ear thickness). |

| Reported Outcome | This compound demonstrated efficacy in this model.[1] |

| Quantitative Data | Specific dose-response data, percentage of inhibition of inflammation, and statistical significance are not publicly available. |

Table 2: Efficacy of this compound in an Organ Transplant Rejection Model

| Parameter | Description |

| Animal Model | Mice and Dogs.[1] |

| Methodology | Allogeneic organ transplantation (e.g., heart or skin grafts) to assess graft survival.[4] |

| Drug Administration | Oral (p.o.) |

| Efficacy Endpoint | Prolongation of allograft survival time. |

| Reported Outcome | This compound was shown to be effective in preventing allograft rejection.[1][4] |

| Quantitative Data | Specific dosing regimens (mg/kg), mean graft survival days at different doses, and statistical analyses are not publicly available. |

Experimental Protocols

Detailed, compound-specific protocols for the in vivo studies of this compound are not publicly available. However, based on standard immunological research practices, the following generalized workflows can be inferred.

Generalized Experimental Workflow for a Delayed-Type Hypersensitivity (DTH) Model

Generalized Experimental Workflow for an Organ Transplant Model

References

- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

A-420983: A Technical Guide for Immunosuppression Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-420983, a potent and orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunosuppression research. This document collates critical data, detailed experimental methodologies, and visual representations of its mechanism of action to support further investigation and development in the fields of immunology and pharmacology.

Core Concepts: Mechanism of Action

This compound exerts its immunosuppressive effects by selectively targeting and inhibiting Lck, a pivotal non-receptor tyrosine kinase in the Src family. Lck is predominantly expressed in T-lymphocytes and natural killer (NK) cells and plays a critical role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70). This initiates a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLCγ1), which ultimately results in T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively blocks this initial signaling step, thereby preventing T-cell-mediated immune responses.

Caption: this compound inhibits Lck, blocking TCR-mediated signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Reference |

| Lck Kinase Inhibition (IC50) | 40 nM (at 1 mM ATP) | [1] |

| T-Cell Proliferation (Antigen-Stimulated, IC50) | < 10 nM | [1] |

| Oral Efficacy (EC50 in animal models) | < 10 mg/kg | [1] |

Table 1: In Vitro and In Vivo Potency of this compound.

| Kinase | IC50 (µM) | Selectivity vs. Lck | Reference |

| Lck | 0.04 | - | [1] |

| Other Src Family Kinases | 0.07 - 0.33 | ~2-8 fold | [1] |

| Non-Src Family Kinases | > 100-fold selectivity | > 100x | [1] |

Table 2: Kinase Selectivity Profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against CD4 and CD8

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

-

Cell Plating and Treatment: Resuspend CFSE-labeled PBMCs at 1 x 106 cells/mL in complete culture medium. Plate 100 µL of cell suspension per well in a 96-well plate. Add 100 µL of medium containing serial dilutions of this compound or vehicle control (DMSO).

-

T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell proliferation.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Staining for Flow Cytometry: Harvest the cells and wash with FACS buffer. Stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.

-

Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Proliferation is measured by the generational dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Purified T-cells or PBMCs

-

This compound (dissolved in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies

-

Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ)

-

96-well flat-bottom plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate purified T-cells or PBMCs in a 96-well plate and treat with various concentrations of this compound or vehicle control.

-

T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and carefully collect the culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

-

Blocking non-specific binding sites.

-

Adding the collected culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Adding an enzyme-conjugated streptavidin.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentration in the samples by interpolating from a standard curve.

In Vivo Murine Heterotopic Cardiac Allograft Model

This protocol details a model for evaluating the efficacy of this compound in preventing allograft rejection in vivo.

References

Preclinical Profile of A-420983: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-420983 is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Preclinical studies have demonstrated its efficacy in animal models of T-cell mediated immune responses, including delayed-type hypersensitivity and organ transplant rejection. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell activation. Upon engagement of the T-cell receptor (TCR), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that ultimately leads to T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell immunity, Lck represents a key therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplantation. This compound has been identified as a potent inhibitor of Lck, showing promise in preclinical models of immune-mediated disorders.

Mechanism of Action

This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of Lck. By binding to the ATP-binding site of Lck, this compound prevents the phosphorylation of downstream substrates, thereby blocking the initiation and propagation of the TCR signaling cascade. This disruption of T-cell signaling leads to the inhibition of T-cell activation, proliferation, and cytokine production.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against Lck and other related kinases.

| Kinase | IC50 (nM) | Notes |

| Lck | < 10 | Inhibition of antigen-stimulated cytokine production and T-cell proliferation.[1] |

Note: Specific Ki and IC50 values for this compound against a broader panel of kinases were not available in the public domain at the time of this review. The data presented is based on published reports indicating high potency.

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of T-cell mediated immunity.

| Animal Model | Species | Treatment | Outcome |

| Delayed-Type Hypersensitivity | Mouse | Oral administration | Dose-dependent inhibition of the DTH response.[2][3] |

| Cardiac Allograft | Canine | Oral administration | Prolonged allograft survival.[2][3] |

Note: Specific dosage regimens and quantitative outcome measures (e.g., percentage of inhibition, mean survival time) were not detailed in the available literature.

Experimental Protocols

Lck Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Lck kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against Lck.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or test compound)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the Lck enzyme, peptide substrate, and this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Murine Delayed-Type Hypersensitivity (DTH) Model (General Protocol)

This protocol outlines a standard procedure for inducing and assessing a DTH response in mice.[3][4][5][6][7][8][9][10][11][12]

Objective: To evaluate the in vivo efficacy of this compound in a T-cell mediated inflammatory model.

Animals:

-

BALB/c or C57BL/6 mice

Materials:

-

Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or methylated Bovine Serum Albumin (mBSA))

-

Complete Freund's Adjuvant (CFA)

-

This compound (or test compound) formulated for oral administration

-

Phosphate Buffered Saline (PBS)

-

Calipers

Procedure:

-

Sensitization Phase: On day 0, sensitize mice by subcutaneous injection of the antigen emulsified in CFA.

-

Treatment: Administer this compound or vehicle orally at various doses, starting from the day of sensitization or a few days prior to the challenge.

-

Challenge Phase: On a subsequent day (e.g., day 5 or 7), challenge the mice by injecting the antigen in PBS into one hind footpad. The contralateral footpad is injected with PBS alone to serve as a control.

-

Measurement: 24 to 48 hours after the challenge, measure the thickness of both hind footpads using calipers.

-

Analysis: The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and the PBS-injected paws. The percentage of inhibition by this compound is calculated relative to the vehicle-treated group.

Canine Cardiac Allograft Model (General Protocol)

This protocol provides a general overview of a canine model of heart transplantation used to assess the efficacy of immunosuppressive agents.[2][3]

Objective: To determine the ability of this compound to prolong the survival of a cardiac allograft.

Animals:

-

Purpose-bred dogs (e.g., Mongrels or Beagles) of disparate MHC haplotypes.

Procedure:

-

Transplantation: A heterotopic or orthotopic cardiac transplantation is performed from a donor to a recipient dog.

-

Immunosuppression: The recipient dogs are treated with this compound or a control (vehicle or standard immunosuppressant like cyclosporine) via oral administration, starting on the day of transplantation.

-

Monitoring: The viability and function of the allograft are monitored daily by palpation of the graft's heartbeat (for heterotopic transplants) and/or electrocardiography (ECG).

-

Endpoint: The primary endpoint is the cessation of a palpable heartbeat or severe deterioration of the recipient's clinical condition, which is considered as graft rejection.

-

Analysis: The mean survival time of the allografts in the this compound-treated group is compared to the control group to determine the efficacy of the compound. Histopathological analysis of the explanted graft can be performed to assess the degree of rejection.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Lck Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Murine Delayed-Type Hypersensitivity model.

Caption: Experimental workflow for the Canine Cardiac Allograft model.

Conclusion

The preclinical data for this compound strongly support its role as a potent and orally bioavailable inhibitor of Lck with significant immunosuppressive activity. Its demonstrated efficacy in animal models of delayed-type hypersensitivity and organ allograft rejection highlights its potential as a therapeutic agent for T-cell mediated diseases. Further studies to fully characterize its selectivity profile and to establish optimal dosing and safety in larger animal models would be necessary to support its progression into clinical development.

References

- 1. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 3. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed hypersensitivity to crude and partially purified murine tumor-specific transplantation antigens and alloantigens utilizing the footpad swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of delayed-type hypersensitivity reaction and transferred lymphokine on the resistance of mice to Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Delayed-type hypersensitivity and allograft rejection in the mouse: correlation of effector cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of A-420983

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The following protocols and data are designed to assist in the evaluation of its biochemical and cellular activity. This compound has been identified as an inhibitor of Lck, a key enzyme in T-cell activation, and has shown efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.

Data Presentation

The inhibitory activity of this compound and its analogs, such as the closely related compound A-770041, is typically evaluated against a panel of Src family kinases to determine its selectivity. The following table summarizes representative inhibitory activities.

| Kinase | A-770041 IC50 (nM) |

| Lck | 147 |

| Src | >9100 |

| Fgr | >14100 |

| Fyn | >44100 |

Signaling Pathway of Lck in T-Cell Activation

Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event recruits and activates ZAP-70, which in turn triggers downstream signaling pathways leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2). This compound, as an Lck inhibitor, blocks this initial step, thereby suppressing the T-cell immune response.

Caption: Lck Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Biochemical Lck Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of Lck by detecting the amount of ADP produced in the kinase reaction.

Workflow:

Caption: Workflow for Lck Kinase Activity Assay.

Materials:

-

LCK Kinase Enzyme System (e.g., Promega, Cat. #: V2691)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)

-

This compound

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 2X Reaction Buffer A (400mM Tris-HCl, pH 7.5, 200mM MgCl₂, 1 mg/ml BSA).

-

Prepare 1X Reaction Buffer by diluting the 2X stock.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in 1X Reaction Buffer.

-

Prepare the substrate solution (e.g., 2 mg/mL Poly(Glu,Tyr) in 1X Reaction Buffer).

-

Prepare the ATP solution (e.g., 250 µM in 1X Reaction Buffer).

-

Reconstitute the Kinase Detection Substrate in Kinase Detection Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO).

-

Add 2.5 µL of the Lck enzyme and substrate mix to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[2]

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[2]

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-